Fmoc-L-a-trifluoromethyl-Ala
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Overview
Description
Fmoc-L-a-trifluoromethyl-Ala: is a derivative of alanine, an amino acid, where the alpha hydrogen is replaced by a trifluoromethyl group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-a-trifluoromethyl-Ala typically involves the following steps:
Protection of the Amino Group: The amino group of L-a-trifluoromethyl-Ala is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected amino acid using automated peptide synthesizers.
Purification: Purification of the product using techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-a-trifluoromethyl-Ala can undergo oxidation reactions, typically involving the trifluoromethyl group.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal.
Substitution: The compound can participate in substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium azide (NaN3) or halogenating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deprotected amino acids.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
- Acts as a building block for the design of novel enzymes and catalysts .
Biology:
- Utilized in the study of protein-protein interactions and enzyme mechanisms.
- Serves as a probe in biochemical assays to study enzyme activity .
Medicine:
- Investigated for its potential in drug delivery systems and as a component in therapeutic peptides.
- Explored for its role in the development of peptide-based vaccines .
Industry:
- Employed in the production of high-purity peptides for research and pharmaceutical applications.
- Used in the development of novel materials and nanostructures .
Mechanism of Action
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
- The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Molecular Targets and Pathways:
- Targets include enzymes involved in peptide bond formation and cleavage.
- Pathways involve the activation and deprotection of amino acids during peptide synthesis .
Comparison with Similar Compounds
Fmoc-L-alanine: Similar structure but lacks the trifluoromethyl group.
Fmoc-L-phenylalanine: Contains a phenyl group instead of a trifluoromethyl group.
Fmoc-L-valine: Contains an isopropyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in Fmoc-L-a-trifluoromethyl-Ala imparts unique chemical properties, such as increased lipophilicity and stability.
- This makes it particularly useful in the synthesis of peptides with enhanced biological activity and stability .
Properties
Molecular Formula |
C19H16F3NO4 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25)/t18-/m0/s1 |
InChI Key |
WDBDMOCINHCAEN-SFHVURJKSA-N |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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